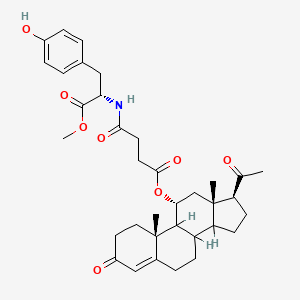
Protein hydrolyzates, vegetable
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein hydrolyzates, vegetable, are derived from the hydrolysis of plant proteins. These hydrolyzates consist of peptides and amino acids, which are smaller fragments of proteins. They are known for their diverse biological functions, including antioxidant, antimicrobial, hypotensive, anticoagulant, cholesterol-lowering, and hypoglycemic effects . These compounds have gained significant attention due to their potential health benefits and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vegetable protein hydrolyzates are typically produced through enzymatic or chemical hydrolysis. Enzymatic hydrolysis involves the use of proteolytic enzymes to break down proteins into smaller peptides and amino acids. This method is preferred due to its specificity and mild reaction conditions, which preserve the functional properties of the hydrolyzates . Chemical hydrolysis, on the other hand, involves the use of acids or bases to achieve protein breakdown. This method is less specific and can lead to the formation of undesirable by-products .
Industrial Production Methods: In industrial settings, the production of vegetable protein hydrolyzates involves several steps:
Protein Extraction: Proteins are extracted from plant sources such as soybeans, peas, or wheat.
Hydrolysis: The extracted proteins are subjected to enzymatic or chemical hydrolysis.
Purification: The hydrolyzates are purified to remove any residual enzymes, acids, or bases.
Drying: The purified hydrolyzates are dried to obtain a powdered form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Vegetable protein hydrolyzates can undergo various chemical reactions, including:
Oxidation: Involves the reaction of hydrolyzates with oxidizing agents, leading to the formation of oxidized peptides and amino acids.
Reduction: Involves the reaction of hydrolyzates with reducing agents, leading to the formation of reduced peptides and amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Peptides and Amino Acids: Formed through oxidation reactions.
Reduced Peptides and Amino Acids: Formed through reduction reactions.
Substituted Peptides and Amino Acids: Formed through substitution reactions.
Applications De Recherche Scientifique
Vegetable protein hydrolyzates have a wide range of scientific research applications, including:
Chemistry: Used as precursors for the synthesis of bioactive compounds and as catalysts in various chemical reactions.
Biology: Studied for their role in cellular signaling, enzyme regulation, and metabolic pathways.
Industry: Used in the production of functional foods, nutraceuticals, and biostimulants for agriculture
Mécanisme D'action
Vegetable protein hydrolyzates can be compared with other similar compounds, such as:
Animal Protein Hydrolyzates: Derived from animal sources and have similar biological functions but may differ in amino acid composition and allergenicity.
Synthetic Peptides: Chemically synthesized peptides that can mimic the biological functions of protein hydrolyzates but may lack the complexity of natural hydrolyzates.
Fermented Protein Products: Produced through microbial fermentation and contain a mixture of peptides, amino acids, and other bioactive compounds
Uniqueness: Vegetable protein hydrolyzates are unique due to their plant origin, which makes them suitable for vegetarian and vegan applications. They also offer a sustainable and eco-friendly alternative to animal-derived hydrolyzates .
Comparaison Avec Des Composés Similaires
- Animal Protein Hydrolyzates
- Synthetic Peptides
- Fermented Protein Products
Propriétés
Numéro CAS |
100209-45-8 |
|---|---|
Formule moléculaire |
C37H66O7 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



